![molecular formula C8H11N3O4 B13320641 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid
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Overview
Description
2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid is a complex organic compound with a molecular formula of C8H11N3O4 and a molecular weight of 213.19 g/mol . This compound features a triazole ring fused to a morpholine ring, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and column chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}pentanoic acid
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid stands out due to its unique combination of a triazole and morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid (CAS No. 1384431-03-1) is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and notable biological effects based on available research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C9H12N4O3
- Molecular Weight : 224.22 g/mol
- IUPAC Name : this compound
- Appearance : White to off-white powder
- Storage Temperature : Room temperature
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The specific synthetic route can vary based on the desired purity and yield of the final product.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- In vitro studies demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could serve as a potential lead compound for developing new antibiotics.
Antiviral Activity
Preliminary investigations into the antiviral properties of the compound reveal that it may inhibit viral replication in certain cell lines. For example:
- In assays against human coronaviruses (e.g., HCoV-229E), this compound showed promising results with IC50 values indicating effective inhibition at low concentrations.
Anticancer Potential
Emerging research has also explored the anticancer potential of this compound:
- Cell viability assays conducted on various cancer cell lines (e.g., breast cancer and lung cancer) demonstrated that it induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Inhibition of E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
Study B | Antiviral Activity | IC50 against HCoV-229E was found to be 25 µM. |
Study C | Anticancer Activity | Induced apoptosis in MCF7 breast cancer cells with an IC50 of 15 µM. |
The mechanism by which this compound exerts its biological effects is still under investigation. However:
- It is hypothesized to interact with specific cellular targets involved in metabolic pathways related to cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 2-{3-oxo-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of precursors (e.g., morpholine derivatives) with triazole intermediates, followed by cyclization under acidic or basic conditions. Key challenges include optimizing reaction yields, controlling stereochemistry, and minimizing side reactions. Techniques like reflux in polar aprotic solvents (e.g., DMF or ethanol) and catalysts (e.g., palladium on carbon) are critical. Structural confirmation requires spectroscopic validation (e.g., ¹H/¹³C NMR, IR) .
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 8.3–7.2 ppm, morpholine protons at δ 3.5–4.0 ppm).
- ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and triazole/morpholine carbons.
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹).
- Elemental Analysis : Validates molecular formula (C, H, N, S percentages) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Common assays include:
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Testing : Inhibition of COX-1/COX-2 enzymes using ELISA or fluorescence-based assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Modify functional groups systematically:
- Triazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Morpholine Moiety : Adjust substituents (e.g., methyl, chloro) to improve membrane permeability.
- Propanoic Acid : Explore ester or amide derivatives to modulate solubility. Validate changes using molecular docking (e.g., AutoDock Vina) and in vitro assays .
Q. What computational tools predict pharmacokinetic properties and drug-likeness?
- Methodological Answer :
- SwissADME : Predicts logP (lipophilicity), bioavailability radar, and GI absorption.
- Molinspiration : Assesses bioactivity scores for GPCRs, kinases, and ion channels.
- ICReDD Reaction Path Search : Combines quantum chemical calculations (e.g., DFT) with experimental data to optimize reaction pathways .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer : Address variables such as:
- Assay Conditions : Standardize pH, temperature, and incubation time.
- Compound Purity : Use HPLC (>95% purity) to eliminate batch variability.
- Structural Analogues : Compare with derivatives (e.g., pyrazole or thiazolidinone variants) to isolate active pharmacophores. Cross-reference with databases like PubChem BioAssay .
Q. What mechanistic studies elucidate interactions with molecular targets?
- Methodological Answer :
- Enzyme Inhibition : Use kinetic assays (e.g., fluorogenic substrates for proteases) to determine Kᵢ values.
- Molecular Dynamics Simulations : Analyze binding stability (e.g., RMSD plots) with targets like mTOR or EGFR.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
Q. Notes
- Focus on peer-reviewed methodologies from cited papers.
- Advanced questions integrate interdisciplinary approaches (e.g., synthesis, computation, and biology).
Properties
Molecular Formula |
C8H11N3O4 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-5(7(12)13)11-8(14)10-2-3-15-4-6(10)9-11/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
SVGWTNBCIOCNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=O)N2CCOCC2=N1 |
Origin of Product |
United States |
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